6-Ethoxyisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918662-49-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-ethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-3-4-10-8(7-9)5-6-12-11(10)13/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
GPNACORCIVCSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxyisoquinolin 1 2h One and Its Core Scaffold
Classical Approaches to Isoquinolin-1(2H)-one Synthesis
Traditional methods for constructing the isoquinolinone core rely on intramolecular cyclization and annulation strategies, often requiring harsh conditions and multi-step sequences.
Two of the most notable classical reactions for isoquinoline (B145761) synthesis, the Bischler-Napieralski and Pictet-Spengler reactions, have been adapted for the preparation of isoquinolin-1(2H)-ones.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.org Typically, reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used under refluxing acidic conditions to facilitate this intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.netnrochemistry.com The reaction initially yields a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgjk-sci.com For the synthesis of isoquinolinones, variations of this reaction begin with appropriately substituted precursors that lead to the desired lactam structure. The reaction proceeds through a nitrilium ion intermediate, and the success of the cyclization is enhanced by electron-donating groups on the aromatic ring. slideshare.netjk-sci.com
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde, under acidic conditions to form a tetrahydroisoquinoline. quimicaorganica.orgorganicreactions.orgthermofisher.com This reaction is a special case of the Mannich reaction. organicreactions.org While it classically leads to tetrahydroisoquinolines, subsequent oxidation is required to achieve the aromaticity of an isoquinoline, and further modifications are needed to install the C1-carbonyl group for the isoquinolinone. The reaction's versatility has been explored for creating a variety of isoquinoline-related alkaloids and pharmacologically significant compounds. aalto.fi
| Classical Cyclization Reaction | Precursor | Key Reagents | Initial Product |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, Tf₂O | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-arylethylamine and a carbonyl compound | Protic or Lewis acid (e.g., HCl) | Tetrahydroisoquinoline |
Amide annulation strategies represent another classical pathway to fused bicyclic amides like isoquinolinones. These methods involve the strategic formation of the new heterocyclic ring by building it onto a pre-existing amide-containing benzene (B151609) derivative. An aza-Robinson annulation strategy, for example, uses a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation to create densely functionalized fused bicyclic amides. nih.gov While not a direct synthesis of isoquinolin-1(2H)-one itself, such strategies showcase the principles of ring construction through carbon-carbon and carbon-nitrogen bond formation starting from amide precursors. nih.gov
Modern Catalytic Methods for Direct Synthesis of the Isoquinolin-1(2H)-one Core
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder, more efficient, and atom-economical routes to the isoquinolin-1(2H)-one core.
Palladium catalysis is a powerful tool for constructing isoquinolinones. One notable approach is a ligand-free palladium-catalyzed cascade reaction that utilizes isocyanide and amide precursors. acs.org This method proceeds via a tandem isocyanide insertion and intramolecular cyclization, yielding a diverse array of isoquinolin-1(2H)-one derivatives in moderate to good yields. acs.org Another advanced strategy involves the palladium-catalyzed ortho-C-H bond activation of benzamides and their subsequent annulation with α-bromo ketones. nih.govacs.orgfigshare.com This one-pot cascade method forms the heterocyclic ring through a cross-coupling and intramolecular N-C annulation sequence. nih.govacs.orgfigshare.com
| Palladium-Catalyzed Reaction | Precursors | Catalyst System | Key Features |
| Isocyanide Insertion Cascade | Isocyanides, Amides | Pd Catalyst (Ligand-Free) | Atom-economical, high diversity |
| C-H Activation/Annulation | Benzamides, α-Bromo Ketones | Pd(OAc)₂ | One-pot, cascade reaction |
| C-H Functionalization/Annulation | N-sulfonyl amides, Allylbenzenes | Pd Catalyst | Regioselective, uses air as oxidant |
Copper-catalyzed methods provide an economical and practical alternative for synthesizing isoquinolin-1(2H)-one derivatives. A simple and efficient protocol has been developed for the synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones through a cascade reaction of 2-halobenzamides with β-keto esters under mild conditions. nih.gov Another approach involves the copper-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines with water, which proceeds through an intramolecular cyclization to form the isoquinolinone scaffold. dntb.gov.uaresearchgate.net Copper catalysts have also been used for the intramolecular cyclization of ortho-alkynylaryl aldehyde oxime derivatives in water, providing an environmentally friendly route to isoquinolines. nih.gov
| Copper-Catalyzed Reaction | Precursors | Catalyst System | Key Features |
| Cascade Annulation | 2-Halobenzamides, β-Keto Esters | Copper Catalyst | Mild conditions, economical |
| Tandem Cyclization | 2-(1-Alkynyl)benzaldimines, Water | Cu(OAc)₂ | High regioselectivity |
| Intramolecular Cyclization | (E)-2-Alkynylaryl Oxime Derivatives | Cu(I) Catalyst | Green solvent (water), ligand-free |
Rhodium-catalyzed C-H activation has emerged as a state-of-the-art strategy for the direct and efficient synthesis of isoquinolones. mdpi.com These reactions often involve the coupling of benzamides with alkynes. rsc.org The rhodium catalyst facilitates the activation of an ortho C-H bond on the benzamide, which then undergoes annulation with the alkyne to construct the isoquinolinone ring. rsc.org This approach is highly versatile, allowing for the synthesis of a wide range of substituted isoquinolones under redox-neutral conditions. rsc.org For instance, a Rh(III)-catalyzed [4+2] cycloaddition of benzamides with feedstock gases like ethylene (B1197577) and propyne has been developed to produce 3,4-dihydroisoquinolones and 3-methylisoquinolones. organic-chemistry.org
| Rhodium-Catalyzed Reaction | Precursors | Catalyst System | Key Features |
| C-H Activation/Annulation | Benzoylhydrazines, Alkynes | Rh(III) Catalyst | Oxidizing directing group strategy |
| Three-Component Coupling | Oxazolines, Vinylene Carbonate, Carboxylic Acids | Rhodium Catalyst | Redox-neutral, good functional group tolerance |
| C-H Activation/Cycloaddition | Benzamides, Ethylene/Propyne | Rh(III) Catalyst | Utilizes simple feedstock gases |
Cobalt-Catalyzed C-H Activation Methods
The use of earth-abundant and inexpensive cobalt catalysts for C-H activation has emerged as a powerful tool for constructing isoquinolinone frameworks. These methods offer an economical and environmentally friendlier alternative to precious metal catalysts. tandfonline.com
A common approach involves the cobalt(II)-catalyzed decarboxylative C-H activation and annulation of benzamides with alkynyl carboxylic acids. nih.gov Using an inexpensive catalyst like cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), this method allows for a switchable cyclization to form either isoquinolones or isoindolinones with high selectivity. nih.gov For the synthesis of isoquinolones, a catalytic amount of a silver co-catalyst and oxygen from the air as a terminal oxidant are typically employed. nih.gov
Researchers have also developed cobalt-catalyzed enantioselective C-H activation processes to achieve atroposelective synthesis of isoquinolinones. researchgate.net In one such method, Co(OAc)₂·4H₂O is used in conjunction with a chiral salicyl-oxazoline (Salox) ligand, with oxygen serving as the oxidant. researchgate.net This system facilitates the reaction between benzamides and a wide range of alkynes under mild conditions, producing C–N axially chiral isoquinolinones in high yields and excellent enantioselectivity. researchgate.net
Furthermore, cobalt(III) catalysts have been utilized for the C-H activation and cyclization of benzimidates with vinylene carbonate, providing an efficient route to 3,4-unsubstituted isoquinolone derivatives. rsc.org This strategy highlights the versatility of cobalt catalysis in accessing varied isoquinolinone structures.
Table 1: Examples of Cobalt-Catalyzed Isoquinolinone Synthesis
| Cobalt Catalyst | Coupling Partners | Directing Group/Substrate | Oxidant | Key Feature | Reference |
| Co(OAc)₂·4H₂O | Benzamides, Alkynyl carboxylic acids | Amide | O₂ (air) | Decarboxylative annulation, switchable selectivity | nih.gov |
| Co(OAc)₂·4H₂O | Benzamides, Alkynes | Amide | O₂ | Atroposelective synthesis with chiral ligand | researchgate.net |
| Co(III) complex | Benzimidates, Vinylene carbonate | Imidate | Internal | Access to 3,4-unsubstituted isoquinolones | rsc.org |
| Co(II) complex | Benzamides, Maleimides | Pyridine-N-oxide | - | Oxidative cyclization for isoindolones | chim.it |
Metal-Free Approaches and Organocatalysis
In response to the need for more sustainable synthetic methods, metal-free and organocatalytic strategies for isoquinolinone synthesis have been developed. These approaches avoid the cost and potential toxicity associated with residual metal catalysts.
Metal-Free Synthesis: A notable metal-free method involves an oxidative cycloaddition reaction of substituted benzamides and alkynes using hypervalent iodine(III) reagents. nih.govacs.org Specifically, bis(trifluoroacetoxy)iodobenzene (PIFA) in the presence of trifluoroacetic acid (TFA) promotes the annulation of N-methoxybenzamides with various alkynes to produce isoquinolones in good yields under mild conditions. nih.govacs.org Other metal-free approaches leverage visible-light induction for radical cascade reactions or microwave-assisted radical cyclization of vinyl isonitriles with alcohols, offering high atom economy and efficiency. nih.gov
Organocatalysis: Organocatalysis provides a powerful platform for the asymmetric synthesis of isoquinolinone derivatives, enabling control over stereochemistry. One established method is the asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This reaction sequence starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines, using a small amount (e.g., 5 mol%) of a quinine-based squaramide organocatalyst. nih.govnih.gov The process proceeds via an aza-Henry–hemiaminalization–oxidation sequence to yield the target compounds as single diastereomers with moderate to very good enantioselectivities. nih.gov
Other organocatalytic strategies include the use of bifunctional catalysts with amino and urea groups for the enantioselective synthesis of axially chiral isoquinoline N-oxides and the application of chiral phosphoric acids for the atroposelective synthesis of tetrahydroisoquinolines via a Pictet–Spengler reaction. acs.orgacs.org
Specific Synthetic Routes to 6-Ethoxyisoquinolin-1(2H)-one and its Analogues
Synthesizing specifically functionalized isoquinolinones like this compound often requires tailored strategies that either introduce the desired functional group at a key step or begin with a precursor already containing it.
Strategies Involving Ethoxy Functionalization
A direct method to incorporate an ethoxy group into the isoquinolinone structure is to use a starting material that already contains this functionality. For instance, N-ethoxybenzamides can be used as substrates in transition-metal-catalyzed C-H functionalization reactions. tandfonline.comtandfonline.com In one such protocol, an efficient Rh(III)-catalyzed [4+2] annulation of N-ethoxybenzamides with 1-alkynylcyclobutanols successfully yields isoquinolinone derivatives. tandfonline.comtandfonline.com This approach demonstrates good functional group tolerance, with N-ethoxybenzamides bearing various substituents on the aromatic ring reacting successfully to give the desired products in good to excellent yields. tandfonline.com
Another strategy involves the cyclization of precursors where an alkoxy group is already present on the benzene ring. A patented process describes the preparation of 6-substituted-1-(2H)-isoquinolinones via the acid-catalyzed cyclization of 4-alkoxy-2-(2′-dialkylaminovinyl)benzonitriles. google.com This transformation is effectively carried out using a strong acid, such as gaseous HCl in an alcohol solvent like n-butanol, at elevated temperatures. google.com
Synthesis from Precursors (e.g., 3-hydroxyphthalides)
Classic and reliable routes to the isoquinolinone core often employ readily available cyclic precursors like homophthalic anhydrides and phthalides. researchgate.net The condensation of homophthalic anhydrides with amines or other nitrogen sources is a widely used method. researchgate.net For example, an efficient synthesis of an isoquinolinone derivative was achieved by reacting homophthalic anhydride with anthranilic acid under microwave irradiation, which significantly shortens reaction times and improves yields. nih.gov
The reaction of phthalides is another key strategy. 2,3-Diaryl-1(2H)-isoquinolones can be synthesized from the reaction of phthalides with specific reagents under defined conditions, showcasing the utility of these precursors in building substituted isoquinolinone systems. researchgate.net
Green Chemistry Principles in Isoquinolinone Synthesis
The principles of green chemistry, particularly atom economy and the reduction of solvent use, are increasingly influencing the design of synthetic routes for isoquinolinones.
Solvent-Free and Atom-Economical Approaches
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comacs.org Reactions with high atom economy, such as cycloadditions and tandem reactions, are inherently less wasteful. nih.gov
The synthesis of isoquinolinones has benefited from the application of these principles. For example, transition-metal-catalyzed C-H activation/annulation cascades represent an atom-economical approach as they construct complex molecules from simpler components without the need for pre-functionalized starting materials. mdpi.com Similarly, [4+2] annulation reactions, such as those used to cyclize benzamides with alkynes, are highly atom-economical as all atoms from the coupling partners are incorporated into the product. tandfonline.com
Efforts to reduce solvent waste have led to the development of solvent-free and microwave-assisted reactions. nih.gov A sustainable, metal-free method for synthesizing alkylated isoquinoline-1,3-(2H,4H)-diones involves the radical-cascade cyclization of N-alkyl-N-methacryloyl benzamides with unactivated alkanes using reusable Lewis acidic ionic liquids as catalysts, avoiding the need for stoichiometric oxidants or high temperatures. nih.gov Such methods not only reduce environmental impact but also often lead to more efficient and operationally simple protocols. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the synthesis of the broader isoquinoline and related quinazolinone scaffolds has been extensively reported, demonstrating the applicability of this technology.
Microwave irradiation facilitates rapid heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. This technique has been successfully applied to various multi-component and cyclization reactions to form heterocyclic systems. For instance, the synthesis of quinoline, isoquinoline, quinoxaline, and quinazoline derivatives has been achieved using microwave-assisted methods. rsc.org These processes often involve the condensation of various precursors under microwave irradiation, which provides a fast and efficient route to these heterocyclic cores.
In a typical microwave-assisted synthesis of a related quinazolinone, a mixture of a 2-halobenzoic acid and an amidine hydrochloride can be irradiated in a microwave oven in the presence of a catalyst, such as an iron complex, to yield the desired product in moderate to high yields. nih.gov This approach highlights the potential for microwave technology to facilitate C-N coupling and cyclization, which are key steps in the formation of the isoquinolone core.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | High | Low |
| Product Yield | Moderate to good | Often higher yields |
| Side Reactions | More prevalent | Minimized |
| Reproducibility | Variable | High |
This table provides a generalized comparison based on literature for related heterocyclic systems.
The key advantages of microwave-assisted synthesis include improved reaction efficiency and the ability to perform reactions in solvent-free conditions, which aligns with the principles of green chemistry. The precise control over reaction parameters such as temperature and pressure in modern microwave reactors also contributes to the reproducibility and scalability of these methods.
Sonochemical Synthesis Methods
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.
While specific studies on the sonochemical synthesis of this compound are limited, the synthesis of isoquinolin-1(2H)-one and isoindolin-1-one derivatives has been successfully demonstrated using this technique. nih.govresearchgate.net For example, a copper-catalyzed coupling of 2-iodobenzamide with 1-ethynylcycloalkanol under ultrasound irradiation has been used to prepare isoquinolin-1(2H)-one derivatives. nih.gov This method showcases the utility of ultrasound in promoting metal-catalyzed cross-coupling and subsequent cyclization reactions.
The advantages of sonochemical methods include:
Enhanced reaction rates: Ultrasound can significantly shorten reaction times.
Milder reaction conditions: Sonication can often enable reactions to proceed at lower temperatures.
Improved yields and selectivity: The unique reaction environment created by cavitation can lead to higher product yields and better selectivity. rsc.org
Green chemistry: As a sustainable technology, it often requires less hazardous materials. rsc.org
Table 2: Examples of Sonochemically Synthesized Isoquinolone and Related Scaffolds
| Starting Materials | Catalyst/Conditions | Product Scaffold | Reference |
| 2-Iodobenzamide, 1-Ethynylcycloalkanol | Cu(OAc)₂, Ultrasound | Isoquinolin-1(2H)-one derivative | nih.gov |
| (Z)-3-Alkylideneisobenzofuran-1(3H)-ones, Primary amines | Ultrasound, 50°C | 3-Hydroxyisoindolin-1-one | rsc.org |
| Aldehyde, Urea/Thiourea, Dimedone | 1% Pd-HPW/SiO₂, Ultrasound | Octahydroquinazolinone | mdpi.com |
Scale-Up Considerations and Process Optimization for this compound Synthesis
The transition of a synthetic route from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. o2h.com Process optimization is a critical step in this scale-up, aiming to refine the reaction conditions and procedures.
For the synthesis of this compound, key parameters to consider during scale-up include:
Route of Synthesis: A shorter, more convergent synthetic route is generally preferred for large-scale production as it can improve manufacturing efficiency. o2h.com
Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be evaluated. The use of greener, less hazardous solvents is also a crucial consideration. o2h.com
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize by-product formation. For microwave-assisted and sonochemical methods, the scalability of the equipment and the uniform distribution of energy throughout the reaction mixture are important factors.
Purification Methods: Tedious purification techniques like column chromatography should be replaced with more scalable methods such as crystallization, precipitation, or solvent trituration. o2h.com
Safety and Environmental Impact: A thorough safety assessment of the entire process is necessary to identify and mitigate any potential hazards. The environmental impact of the synthesis, including waste generation, should also be minimized. o2h.com
Table 3: Key Parameters for Process Optimization and Scale-Up
| Parameter | Laboratory Scale Focus | Scale-Up Focus |
| Synthesis Route | Proof of concept, accessibility | Efficiency, cost-effectiveness, length of synthesis |
| Reagents | Availability in small quantities | Cost, safety, large-scale availability |
| Solvents | Reaction performance | Greenness, ease of removal, cost |
| Purification | Chromatography is common | Crystallization, precipitation, extraction |
| Throughput | Milligrams to grams | Kilograms to tons |
| Safety | Standard laboratory precautions | Rigorous hazard analysis, process safety management |
Optimizing these parameters is essential for developing a robust and economically viable process for the large-scale synthesis of this compound.
Chemical Transformations and Reactivity of 6 Ethoxyisoquinolin 1 2h One
Electrophilic Aromatic Substitution Reactions on the Isoquinolinone Ring
The isoquinolinone ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the pyridine ring nitrogen. However, the presence of the activating ethoxy group at the 6-position on the benzene (B151609) ring directs electrophilic attack to specific positions. In isoquinoline (B145761) itself, electrophilic substitution preferentially occurs at the C5 and C8 positions. For substituted quinoxalin-2(1H)-ones, nitration has been observed to occur at the C7 position, ortho to an activating group. nih.gov
Considering these precedents, electrophilic aromatic substitution on 6-ethoxyisoquinolin-1(2H)-one is predicted to occur on the benzene portion of the molecule. The ethoxy group is a strong activating group and an ortho-, para-director. Therefore, electrophiles are expected to attack the positions ortho to the ethoxy group, which are C5 and C7.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Ethoxy-5-nitroisoquinolin-1(2H)-one and 6-Ethoxy-7-nitroisoquinolin-1(2H)-one |
| Halogenation | Br₂, FeBr₃ | 6-Ethoxy-5-bromoisoquinolin-1(2H)-one and 6-Ethoxy-7-bromoisoquinolin-1(2H)-one |
| Sulfonation | Fuming H₂SO₄ | 6-Ethoxy-1-oxo-1,2-dihydroisoquinoline-5-sulfonic acid and 6-Ethoxy-1-oxo-1,2-dihydroisoquinoline-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-ethoxyisoquinolin-1(2H)-one and 7-Acyl-6-ethoxyisoquinolin-1(2H)-one |
Nucleophilic Substitution Reactions and Site Selectivity (e.g., C-4, C-8 positions)
Nucleophilic substitution reactions on the this compound scaffold are expected to occur at positions activated by the ring nitrogen and the carbonyl group, or on derivatives bearing a suitable leaving group. The C4 position of the isoquinolinone ring is particularly activated towards nucleophilic attack. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chloro group at the C4 position can be readily displaced by various nucleophiles. youtube.com Similarly, iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones occurs at the C-4 position. organic-chemistry.org
While direct nucleophilic attack at the C8 position is less common, derivatization of this position with a good leaving group, such as a halogen, would enable subsequent substitution reactions. The selectivity between C4 and C8 would depend on the specific substrate and reaction conditions.
Functionalization of the Nitrogen Atom (N-alkylation)
The nitrogen atom in the this compound ring is nucleophilic and can be readily functionalized through N-alkylation. The reaction typically proceeds by treating the isoquinolinone with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of alkylation, as O-alkylation can sometimes be a competing reaction. However, for isoquinolin-1-ones, N-alkylation is generally the predominant pathway. nih.gov
Table 2: Examples of N-Alkylation Reactions on Isoquinolinone Scaffolds
| Substrate | Alkylating Agent | Base | Solvent | Product |
| Isoquinolin-1(2H)-one | Benzyl bromide | K₂CO₃ | DMF | 2-Benzylisoquinolin-1(2H)-one |
| Isoquinolin-1(2H)-one | Ethyl bromoacetate | NaH | THF | Ethyl 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |
Functionalization of the Carbonyl Group
The carbonyl group at the C1 position of this compound is an electrophilic center that can undergo a variety of nucleophilic addition and addition-elimination reactions. While the amide nature of the carbonyl group makes it less reactive than a ketone, it can still react with strong nucleophiles and reducing agents.
Common transformations of the carbonyl group include:
Reduction to an alcohol: While not commonly reported for simple isoquinolinones, strong reducing agents like lithium aluminum hydride could potentially reduce the carbonyl group.
Conversion to a thio-carbonyl: Reagents like Lawesson's reagent can convert the carbonyl group into a thiocarbonyl group, forming the corresponding 6-ethoxyisoquinolin-1(2H)-thione.
Reaction with organometallic reagents: Grignard reagents and organolithium compounds can potentially add to the carbonyl group, although this can be complicated by competing reactions.
Oxidation and Reduction Reactions of the Isoquinolinone Scaffold
The isoquinolinone scaffold can undergo both oxidation and reduction reactions, affecting either the heterocyclic or the carbocyclic ring.
Oxidation: Oxidation of the isoquinolinone ring is generally difficult due to its aromatic nature. pharmaguideline.com However, under specific conditions, oxidative transformations can occur. For instance, visible-light-driven aerobic oxidation of N-methylene isoquinolinium salts leads to the formation of isoquinolones. nih.govrsc.org This suggests that the pyridinone ring can be susceptible to oxidation under photoredox conditions.
Reduction: The pyridinone ring of the isoquinolinone scaffold can be reduced under various conditions. Catalytic hydrogenation or reduction with hydride reagents can lead to the corresponding tetrahydroisoquinolinone or dihydroisoquinolinone derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides, and thus could potentially reduce the carbonyl group and the double bond in the pyridinone ring. chemistrysteps.comlibretexts.org Sodium borohydride (NaBH₄) is a milder reducing agent and is less likely to reduce the amide carbonyl, but may reduce the C3-C4 double bond under certain conditions. youtube.comlibretexts.org
Ring-Opening and Rearrangement Reactions
Under certain conditions, the isoquinolinone ring system can undergo ring-opening or rearrangement reactions. For example, some 4-hydroxyisoquinolinone derivatives have been observed to undergo autooxidation and rearrangement in solution. umich.edusemanticscholar.org While specific ring-opening reactions for this compound are not extensively documented, the inherent strain and reactivity of the heterocyclic ring could make it susceptible to cleavage under harsh reaction conditions or through specific enzymatic processes. nih.gov Rearrangements, such as those observed for isoquinoline-N-oxides, indicate the potential for skeletal reorganization within this class of compounds. acs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Derivatized Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. To apply these reactions to this compound, the scaffold must first be derivatized with a suitable handle, typically a halogen atom (e.g., Br, I) or a triflate group. These derivatized isoquinolinones can then participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: A halo- or triflate-substituted this compound can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to introduce a new aryl, heteroaryl, or vinyl group. This reaction is widely used in the synthesis of complex molecules due to its functional group tolerance and mild reaction conditions. organic-chemistry.orgtcichemicals.comnih.gov
Heck Reaction: The Heck reaction involves the coupling of a halo- or triflate-substituted isoquinolinone with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. organic-chemistry.orgyoutube.comlibretexts.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Derivatized this compound Scaffold
| Derivatized Substrate | Coupling Partner | Reaction Type | Catalyst System | Potential Product |
| 5-Bromo-6-ethoxyisoquinolin-1(2H)-one | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 6-Ethoxy-5-phenylisoquinolin-1(2H)-one |
| 7-Iodo-6-ethoxyisoquinolin-1(2H)-one | Styrene | Heck | Pd(OAc)₂, PPh₃, Et₃N | 6-Ethoxy-7-(styryl)isoquinolin-1(2H)-one |
Radical Reactions and C-H Functionalization
The study of radical reactions and C-H functionalization of isoquinolinone scaffolds is a burgeoning area of synthetic organic chemistry, offering direct routes to complex derivatives. While specific research on this compound is limited, the reactivity of the parent isoquinolin-1(2H)-one and related quinoline systems provides a strong basis for predicting its behavior. The ethoxy group at the 6-position, being an electron-donating group, is expected to influence the regioselectivity of these reactions by increasing the electron density of the benzene ring.
Radical reactions involving isoquinolin-1(2H)-one derivatives can be initiated through various methods, including the use of radical initiators or electrochemical oxidation. For instance, electrochemical oxidation can induce intramolecular annulation via amidyl radicals in suitably substituted amides to form isoxazolidine-fused isoquinolin-1(2H)-ones. rsc.orgresearchgate.net This highlights the potential for forming new heterocyclic rings fused to the isoquinolinone core.
C-H functionalization, a powerful tool for molecular diversification, allows for the direct formation of C-C and C-heteroatom bonds. In the context of quinolines and their N-oxides, transition metal catalysis, particularly with palladium and rhodium, has been extensively used for regioselective C-H activation. nih.gov For quinoline N-oxides, C-H arylation and alkylation predominantly occur at the C2 position. nih.gov Given the structural similarities, this compound is expected to undergo similar transformations. The presence of the N-H group in the lactam ring offers a site for directing group attachment, which can control the regioselectivity of C-H functionalization on the carbocyclic ring.
The table below summarizes potential C-H functionalization reactions applicable to the this compound scaffold based on studies of related heterocycles.
| Reaction Type | Catalyst/Reagent | Expected Position of Functionalization | Potential Product |
| C-H Arylation | Pd(OAc)₂ / Ligand | C4 or C5/C7 | 4-Aryl-6-ethoxyisoquinolin-1(2H)-one |
| C-H Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | C4 | 4-Alkenyl-6-ethoxyisoquinolin-1(2H)-one |
| C-H Alkylation | Radical Initiator / Alkyl Source | Various | Alkylated this compound |
This table is illustrative and based on the reactivity of analogous quinoline and isoquinoline systems.
Tautomerism Studies (Keto-Enol, N-H Tautomerism) and their Impact on Reactivity
Tautomerism, the interconversion of constitutional isomers, is a fundamental concept that significantly influences the chemical properties and reactivity of heterocyclic compounds like this compound. This compound can potentially exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria.
The predominant tautomeric form is the lactam (keto) form, this compound. However, it can also exist in its lactim (enol) form, 6-ethoxy-1-hydroxyisoquinoline. This keto-enol tautomerism involves the migration of a proton from the nitrogen to the carbonyl oxygen. perlego.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The equilibrium between these two forms is generally heavily shifted towards the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org However, the stability of the enol form can be influenced by factors such as aromaticity and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of 6-ethoxy-1-hydroxyisoquinoline, the enol form gains aromaticity in the pyridinone ring, which could increase its contribution to the tautomeric equilibrium.
Furthermore, N-H tautomerism can lead to the formation of an zwitterionic species, although this is generally less significant for isoquinolinones. The solvent polarity plays a crucial role in the position of the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding. nih.gov
The different tautomers of this compound exhibit distinct reactivity profiles. The lactam form behaves as a typical amide, with the N-H proton being weakly acidic and the carbonyl group susceptible to nucleophilic attack. In contrast, the lactim form possesses a nucleophilic nitrogen and an acidic hydroxyl group, making it reactive towards electrophiles at the nitrogen and enabling reactions at the hydroxyl group. The presence of a small amount of the lactim tautomer can be crucial for certain reactions, acting as a reactive intermediate.
The following table outlines the key tautomeric forms of this compound and their potential reactivity.
| Tautomeric Form | Structure | Key Reactive Sites | Potential Reactions |
| Lactam (Keto) | This compound | N-H (acidic), C=O (electrophilic) | N-alkylation, N-acylation, reduction of carbonyl |
| Lactim (Enol) | 6-Ethoxy-1-hydroxyisoquinoline | N (nucleophilic), OH (acidic) | N-electrophilic substitution, O-alkylation, O-acylation |
The relative populations of these tautomers are dependent on conditions such as solvent and temperature.
Mechanistic Investigations of Chemical Processes Involving 6 Ethoxyisoquinolin 1 2h One
Elucidation of Reaction Pathways and Transition States
The reaction pathways of isoquinolinone derivatives, including 6-ethoxyisoquinolin-1(2H)-one, are often explored through computational chemistry, which allows for the detailed study of transition states and intermediates that may be difficult to observe experimentally.
One significant reaction pathway for ethoxyisoquinolines is their thermal decomposition. Computational studies have elucidated the mechanism of pyrolytic elimination of ethylene (B1197577) from various ethoxyisoquinoline isomers, which serves as a model for understanding the reactivity of this compound. This unimolecular decomposition is a gas-phase degradation reaction that proceeds through a six-membered ring transition state.
The primary pathway involves the elimination of ethylene to produce the corresponding keto or enol tautomer. The formation of the keto tautomer, isoquinolone, is generally favored as it proceeds through a lower energy six-membered transition state. In contrast, the formation of the enol tautomer, a hydroxyisoquinoline, requires a higher energy four-membered transition state, making it a less favorable pathway.
The unimolecular decomposition of ethoxyisoquinolines involves the breaking of the oxygen-ethyl bond and a simultaneous hydrogen atom transfer from the methyl group of the ethyl moiety. This can occur via a 1,5- or 1,3-hydrogen atom shift, leading to the keto or enol form, respectively, along with the elimination of an ethylene molecule.
Table 1: Comparison of Transition State Energetics for Keto vs. Enol Tautomer Formation in Ethoxyisoquinoline Pyrolysis
| Tautomer Formed | Transition State Geometry | Relative Energy Barrier |
|---|---|---|
| Keto (Isoquinolone) | Six-membered ring | Lower |
This table illustrates the general principle that the formation of the keto tautomer is kinetically favored due to a lower energy barrier associated with a more stable six-membered transition state.
Role of Catalysts in Selective Transformations
Catalysts play a pivotal role in directing the selective synthesis and transformation of isoquinolinone scaffolds. While specific studies on this compound are limited, the principles of catalytic control observed in the synthesis of related isoquinolinones can be extrapolated. Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in the construction of the isoquinolone core.
Rhodium(III)-catalyzed C-H activation and annulation reactions are powerful methods for synthesizing substituted isoquinolones. These reactions often proceed with high regioselectivity and functional group tolerance. For instance, the reaction of benzamides with alkynes or their equivalents under rhodium catalysis allows for the direct formation of the isoquinolinone ring system. The catalyst facilitates the ortho-C-H activation of the benzamide, followed by insertion of the alkyne and subsequent reductive elimination to form the heterocyclic product. The choice of ligands on the rhodium center can influence the efficiency and selectivity of these transformations.
Palladium-catalyzed reactions also offer versatile routes to isoquinolinones. These can include cross-coupling reactions to build the necessary precursors, followed by a cyclization step. For example, a palladium-catalyzed carbonylative cyclization of N-(2-iodobenzyl)amines can be employed. In such reactions, the palladium catalyst facilitates the insertion of carbon monoxide and subsequent intramolecular amination to yield the isoquinolinone ring. The selection of the palladium catalyst and reaction conditions is critical for achieving high yields and selectivity.
The general mechanism for these catalytic cycles often involves:
Oxidative addition of a substrate to the metal center.
Coordination and insertion of a second reactant (e.g., an alkyne or carbon monoxide).
Reductive elimination to form the product and regenerate the active catalyst.
The electronic and steric properties of the substituents on the starting materials, such as the ethoxy group at the 6-position, can influence the reactivity and the outcome of these catalytic processes.
Kinetic Studies of Isoquinolinone Reactions
Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms and optimizing reaction conditions. For this compound, kinetic data can be derived from both experimental measurements and computational modeling.
Computational studies on the pyrolytic elimination of ethylene from ethoxyisoquinolines have provided valuable kinetic parameters. Rate constants and activation energies for the decomposition process have been estimated using conventional transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These theoretical calculations reveal that the elimination of ethylene to form the keto tautomer is both kinetically and thermodynamically favored over a wide range of temperatures.
Table 2: Calculated Kinetic Parameters for the Thermal Decomposition of an Ethoxyisoquinoline Model
| Parameter | Value |
|---|---|
| Activation Energy (Ea) for Keto Formation | Lower |
| Activation Energy (Ea) for Enol Formation | Higher |
| Pre-exponential Factor (A) | Dependent on transition state structure |
This table summarizes the general kinetic findings from computational studies on ethoxyisoquinoline pyrolysis, indicating a faster rate for the formation of the more stable isoquinolone product.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly impact the rate and selectivity of chemical reactions involving this compound. Solvents can influence the stability of reactants, transition states, and products, thereby altering the energy landscape of the reaction.
In the synthesis of isoquinolinones, solvent polarity can play a crucial role in directing the chemoselectivity of a reaction. For instance, in the synthesis of substituted isoquinolinones from o-alkenylbenzamide derivatives, a change in solvent can lead to the formation of different constitutional isomers. A study demonstrated that the reaction of an o-alkenylbenzamide with an iodine(III) reagent in acetonitrile preferentially yields a 4-substituted isoquinolinone. In contrast, conducting the same reaction in a more polar and hydrogen-bond-donating solvent like hexafluoro-2-propanol (HFIP) can favor the formation of a 3-substituted isoquinolinone. researchgate.netberkeley.eduresearchgate.net
This solvent-dependent chemoselectivity can be attributed to the differential stabilization of key intermediates or transition states by the solvent molecules. Acetonitrile, a polar aprotic solvent, may favor a pathway involving a less charge-separated transition state, while HFIP, with its strong hydrogen-bonding ability, can stabilize a more charge-separated or cationic intermediate, thus favoring an alternative reaction pathway.
Table 3: Solvent-Dependent Synthesis of Substituted Isoquinolinones
| Solvent | Major Product | Proposed Rationale |
|---|---|---|
| Acetonitrile (MeCN) | 4-Substituted Isoquinolinone | Favors a less charge-separated pathway |
This table illustrates how the choice of solvent can dramatically alter the regiochemical outcome in the synthesis of the isoquinolinone core.
In general, reactions that involve the formation of a more polar or charged transition state from less polar reactants will be accelerated in more polar solvents. Conversely, reactions where the transition state is less polar than the reactants will be slower in more polar solvents. The ethoxy group at the 6-position of the isoquinolinone ring can also interact with the solvent, further influencing the reaction's kinetics and thermodynamics.
Stereochemical Aspects in Isoquinolinone Synthesis and Reactions
The stereochemistry of reactions involving this compound is a critical aspect, particularly when chiral centers are introduced into the molecule. While the parent compound is achiral, its derivatives can possess stereogenic centers, and controlling the stereochemical outcome of their synthesis is a significant challenge in organic chemistry.
If a reaction introduces a new chiral center into a derivative of this compound, and the starting materials and reagents are achiral, the product will be a racemic mixture (an equal mixture of both enantiomers). However, the use of chiral catalysts or chiral auxiliaries can lead to the stereoselective formation of one enantiomer or diastereomer over the other.
For example, in the synthesis of tetrahydroisoquinoline derivatives, which are reduced forms of isoquinolones, asymmetric reduction of the C=N bond of a dihydroisoquinoline precursor is a common strategy to introduce chirality at the C1 position. This can be achieved through:
Catalytic asymmetric hydrogenation: Using a chiral transition metal catalyst (e.g., with chiral phosphine ligands) and hydrogen gas.
Asymmetric transfer hydrogenation: Employing a chiral catalyst and a hydrogen donor like isopropanol or formic acid.
While these examples pertain to the synthesis of the reduced tetrahydroisoquinoline core, the principles of stereocontrol are applicable to reactions of the isoquinolinone ring itself. If a reaction occurs at a prochiral center of a this compound derivative, a chiral reagent or catalyst can selectively form one stereoisomer.
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. A larger energy difference between these transition states results in higher stereoselectivity. Computational studies can be employed to model these transition states and predict the likely stereochemical outcome of a reaction.
Computational Approaches and Molecular Modeling of 6 Ethoxyisoquinolin 1 2h One
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are based on solving the Schrödinger equation and provide a detailed description of the electronic structure of a molecule. lynchlab-cme.com Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in understanding the fundamental properties of chemical compounds. nih.gov
The electronic structure of a molecule dictates its reactivity and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. pressbooks.pubbrsnc.in Key aspects of this analysis include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. For aromatic systems like 6-Ethoxyisoquinolin-1(2H)-one, these orbitals are typically π-orbitals delocalized across the fused ring system.
Electron Density Distribution: Quantum calculations can map the electron density, revealing the electron-rich and electron-deficient regions of the molecule. This information helps predict sites susceptible to electrophilic or nucleophilic attack. The oxygen and nitrogen atoms in the isoquinolone core are expected to be regions of high electron density.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface, which is useful for understanding intermolecular interactions, particularly in biological systems.
Calculations for related heterocyclic systems have been performed using various levels of theory, such as B3LYP with basis sets like 6-31G, to analyze these electronic properties. oatext.com
Computational methods are widely used to study the thermodynamics and kinetics of chemical reactions, such as thermal decomposition. Studies on related ethoxyisoquinolines provide a model for understanding the behavior of the 6-ethoxy derivative.
For instance, the thermal decomposition of 1-ethoxyisoquinoline and 3-ethoxyisoquinoline has been investigated using DFT (BMK/6–31+G(d,p)) and ab initio (MP2/6-311++G(2d,2p)) methods. nih.govresearchgate.netarxiv.org These studies focus on the pyrolytic elimination of ethylene (B1197577) to yield the corresponding isoquinolone tautomer. The primary findings indicate that the formation of the keto form (isoquinolone) is often kinetically and thermodynamically favored over the enol form. researchgate.net
Table 1: Representative Calculated Parameters for Thermal Decomposition of Ethoxyisoquinolines (Analogous Systems)
| Parameter | Description | Typical Computational Method | Reference |
| Activation Energy (Ea) | The minimum energy required to initiate the pyrolytic elimination reaction. | DFT, Ab Initio | nih.govresearchgate.net |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the decomposition process. | DFT, Ab Initio | researchgate.netarxiv.org |
| Gibbs Free Energy (ΔG) | The thermodynamic potential used to predict the spontaneity of the reaction. | DFT, Ab Initio | researchgate.net |
| Rate Constants (k) | A measure of the reaction speed at different temperatures. | Transition State Theory | nih.gov |
These computational studies are crucial for predicting the stability and degradation pathways of such compounds under thermal stress. nih.gov
Quantum chemical calculations are highly effective for determining the relative stabilities of different isomers and tautomers. nih.gov For this compound, two key structural considerations are its tautomeric equilibrium and the conformation of the ethoxy group.
Tautomerism: The compound can exist in equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 6-Ethoxy-1-hydroxyisoquinoline. Computational studies on analogous systems like 1-ethoxyisoquinoline show that its decomposition leads to the keto form, isoquinolin-1(2H)-one, which is thermodynamically more stable than its corresponding enol tautomer. researchgate.net Ab initio calculations are a valuable tool for predicting the relative energies and equilibrium constants of such tautomeric pairs. researchgate.net
Conformational Analysis: The ethoxy group attached to the isoquinoline (B145761) ring can adopt various conformations due to rotation around the C-O bonds. Quantum chemical calculations can be used to map the potential energy surface of these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them.
Table 2: Tautomeric Stability in Related Isoquinoline Systems
| Tautomeric Form | General Structure | Relative Stability Finding (from analogous systems) | Computational Method | Reference |
| Keto (Lactam) | Isoquinolin-1(2H)-one | Generally more stable, both thermodynamically and kinetically favored. | DFT (BMK), MP2 | researchgate.net |
| Enol (Lactim) | 1-Hydroxyisoquinoline | Generally less stable. | DFT (BMK), MP2 | researchgate.net |
Molecular Dynamics Simulations to Understand Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com Unlike quantum calculations that focus on static electronic structures, MD simulations provide insights into the dynamic behavior and conformational flexibility of a molecule.
An MD simulation of this compound would involve:
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to the molecule. researchgate.net
Solving Equations of Motion: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis of Trajectory: The resulting trajectory is analyzed to explore the conformational landscape. This reveals the preferred conformations of the molecule, the flexibility of different regions (like the ethoxy side chain), and the timescales of conformational changes.
For a molecule like this compound, MD simulations can help understand how it might change its shape in different environments, such as in solution, which is crucial for understanding its interactions with other molecules. mdpi.com
Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is used in a purely theoretical, in silico context to explore potential molecular interactions without implying any in vivo efficacy.
The process for docking this compound would include:
Structure Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and a selected protein target.
Binding Site Definition: Identifying a potential binding pocket on the protein surface.
Conformational Sampling and Scoring: A docking algorithm samples many possible orientations and conformations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding affinity.
Docking studies can reveal potential key interactions, such as:
Hydrogen bonds between the ligand's carbonyl oxygen or N-H group and protein residues.
Hydrophobic interactions between the isoquinoline ring system and nonpolar residues.
π-π stacking between the aromatic rings of the ligand and aromatic residues like phenylalanine or tyrosine.
Studies on other quinoline and isoquinoline derivatives have used docking to investigate their theoretical binding to various protein targets. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) and 3D-QSAR Studies for Theoretical Property Prediction
QSAR and 3D-QSAR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and a specific theoretical property or activity. nih.gov These models are used for prediction and are not related to clinical outcomes.
A hypothetical QSAR study involving this compound would require a dataset of structurally similar molecules with measured values for a property of interest.
2D-QSAR: This approach relates biological activity to molecular descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D structures of the molecules. mdpi.com They generate 3D fields around the molecules (e.g., steric and electrostatic fields) and use statistical techniques to correlate the field values with the activity. The results are often visualized as contour maps, which highlight regions where modifying the structure (e.g., adding bulky or electron-withdrawing groups) might enhance the desired property. nih.govmdpi.com
These models provide valuable insights into the structure-property relationships of a chemical series, guiding the design of new compounds with desired theoretical characteristics. researchgate.net
Cheminformatics and Virtual Screening Applications for Design of Novel Derivatives
Cheminformatics and virtual screening are powerful computational tools that have become indispensable in the rational design of novel derivatives of bioactive compounds like this compound. These approaches enable the efficient exploration of vast chemical spaces to identify molecules with improved potency, selectivity, and pharmacokinetic profiles.
Virtual screening, in particular, serves as a cost-effective primary filter to select promising candidates from large compound libraries for further experimental testing. mdpi.com This process typically involves either ligand-based or structure-based methodologies. Ligand-based virtual screening relies on the knowledge of known active molecules to identify new ones with similar properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling are fundamental to this approach. By developing 2D and 3D-QSAR models for a series of isoquinolinone analogs, researchers can elucidate the key structural features required for a desired biological activity. plos.org These models then guide the design of new derivatives of this compound with potentially enhanced efficacy.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target. Molecular docking is a key technique in this context, where potential derivatives of this compound are computationally placed into the binding site of a target protein to predict their binding affinity and orientation. researchgate.netnih.gov This allows for the design of compounds that exhibit favorable interactions with key amino acid residues in the active site, leading to improved inhibitory activity. For instance, in the broader context of quinoline derivatives, molecular docking has been successfully used to predict binding affinities and guide the synthesis of new potent agents. nih.govsemanticscholar.org
The general workflow for a virtual screening campaign to design novel this compound derivatives would involve the following steps:
| Step | Description | Computational Technique(s) |
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This can be a commercial library or a custom-designed virtual library of this compound analogs. | Database generation and curation tools. |
| 2. Target Selection & Preparation | The 3D structure of the biological target of interest is obtained, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling. | Molecular visualization and preparation software. |
| 3. Pharmacophore Modeling | A pharmacophore model is generated based on the essential structural features required for biological activity. This model is then used to rapidly screen large compound libraries. mdpi.com | Pharmacophore generation software. |
| 4. Molecular Docking | The compounds that pass the initial pharmacophore screen are then subjected to molecular docking to predict their binding mode and affinity for the target. nih.gov | AutoDock, Glide, Surflex-dock. plos.org |
| 5. Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding affinity and other parameters. The top-ranked compounds are selected as "hits". | Scoring functions within docking software. |
| 6. ADMET Prediction | The selected hits are further analyzed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness. mdpi.com | In silico ADMET prediction tools. |
By integrating these cheminformatics and virtual screening techniques, researchers can significantly accelerate the discovery and optimization of novel this compound derivatives with therapeutic potential.
Development and Application of Computational Models for Isoquinolinone Systems
The development and application of computational models for isoquinolinone systems are crucial for understanding their structure-property relationships and guiding the design of new functional molecules. nih.gov These models range from quantum mechanical calculations to sophisticated quantitative structure-activity relationship (QSAR) models.
Quantum Mechanical Modeling: Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For isoquinolinone systems, DFT calculations can provide insights into:
Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths and angles.
Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.
Global Reactivity Parameters: Determination of parameters like ionization potential, electron affinity, and global hardness to assess the stability and reactivity of designed derivatives. nih.gov
Spectroscopic Properties: Prediction of absorption spectra to understand the photophysical characteristics of the molecules.
A study on isoquinoline-based chromophores utilized DFT to design new derivatives and evaluate their non-linear optical (NLO) properties, demonstrating the utility of these models in materials science applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For isoquinolinone systems, 2D and 3D-QSAR models are developed to guide the synthesis of novel inhibitors for specific biological targets. plos.orgmdpi.com
The development of a QSAR model typically involves the following steps:
Data Set Selection: A dataset of isoquinolinone derivatives with known biological activities is compiled.
Molecular Alignment: The compounds in the dataset are aligned based on a common substructure, such as the rigid isoquinolinone ring. plos.org
Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each compound.
Model Generation and Validation: Statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build the QSAR model. The model's predictive power is then validated using internal and external test sets. plos.orgmdpi.com
A study on isoquinolin-1,3-dione derivatives as CDK4 inhibitors successfully developed robust CoMFA and CoMSIA models. plos.org These models provided contour maps that visualized the regions around the isoquinolinone scaffold where steric bulk, electrostatic interactions, and other properties would enhance or diminish biological activity. This information was then used to design novel, more potent inhibitors. plos.org
The table below summarizes the key computational models and their applications for isoquinolinone systems:
| Computational Model | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidation of electronic and structural properties. | Molecular geometry, electronic transitions, reactivity, NLO properties. nih.gov |
| 2D/3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity and guiding rational drug design. | Structure-activity relationships, identification of key functional groups for activity. plos.orgmdpi.com |
| Molecular Docking | Predicting binding modes and affinities of ligands to biological targets. | Ligand-protein interactions, virtual screening of compound libraries. nih.govekb.eg |
The integration of these computational models provides a powerful framework for the in-silico investigation of isoquinolinone systems like this compound, facilitating the design of new molecules with tailored biological or material properties.
Derivatization and Analog Synthesis of the 6 Ethoxyisoquinolin 1 2h One Scaffold
Design Principles for Structural Modification
The modification of the 6-ethoxyisoquinolin-1(2H)-one scaffold is guided by established medicinal chemistry principles aimed at developing new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. A central tenet of this process is the study of Structure-Activity Relationships (SAR), which systematically investigates how changes in a molecule's structure affect its biological activity. nih.govnih.govkoreascience.kr
Key design principles include:
Appendage Modification : This involves the introduction or alteration of functional groups at various positions on the isoquinolinone ring. These modifications can influence the molecule's interaction with biological targets, for example, by forming new hydrogen bonds, hydrophobic interactions, or electrostatic interactions.
Scaffold Hopping or Ring System Modification : In some cases, the core heterocyclic system itself is altered. This can involve fusing additional rings to the isoquinolinone core or creating bioisosteric replacements to modulate the compound's properties while retaining key binding features.
Stereochemical Diversity : Introducing chiral centers and exploring different stereoisomers can be crucial, as biological systems are chiral. Different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities and metabolic stabilities.
These design strategies are often employed in the context of creating chemical libraries for high-throughput screening, allowing for the rapid exploration of a wide chemical space around the core scaffold. rsc.org
Synthesis of Substituted Isoquinolin-1(2H)-one Derivatives
The synthesis of substituted isoquinolin-1(2H)-one derivatives is a cornerstone of research in this area, enabling the systematic exploration of how different substituents at various positions on the heterocyclic ring influence the molecule's properties.
The isoquinolinone core offers multiple sites for substitution, with each position providing a unique vector for structural diversification.
C-3 Position : The C-3 position can be functionalized with various groups. For instance, the synthesis of 3-biphenyl-N-methylisoquinolin-1-one has been reported as a potent anticancer agent, highlighting the importance of aryl substituents at this position. nih.govkoreascience.kr
C-4 Position : Direct C-4 functionalization is a significant area of research. Methods have been developed for C-4 alkylation through conjugate addition to p-quinone methides and for regioselective C-4 sulfenylation using aryl sulfonyl chlorides under metal-free conditions.
C-5, C-7, and C-8 Positions : Modifications at these positions on the benzene (B151609) ring of the isoquinolinone core are crucial for fine-tuning electronic and steric properties. Synthetic strategies often involve starting with pre-substituted precursors. For example, the synthesis of tetracyclic tetrahydroisoquinoline core structures demonstrates methodologies applicable to creating complex derivatives with substitution patterns that can include the C-7 position. beilstein-journals.orgnih.gov Similarly, synthetic routes developed for substituted quinolinones, such as 8-methylquinolin-2(1H)-one, provide transferable methods for accessing C-8 substituted isoquinolinones. mdpi.com The synthesis of related heterocyclic systems like 5(H)phenanthridin-6-ones also informs strategies for substitutions at positions analogous to C-5. nih.gov
The table below summarizes various substitution strategies for the isoquinolinone scaffold.
| Position | Type of Modification | Synthetic Method |
| C-3 | Arylation | Suzuki or other cross-coupling reactions |
| C-4 | Alkylation | Conjugate addition to p-quinone methides |
| C-4 | Sulfenylation | Iodine-promoted reaction with sulfonyl chlorides |
| C-7 | Annulation | Pomeranz–Fritsch double cyclization |
| C-8 | Alkylation | Synthesis from substituted anilines |
The nitrogen atom at the 2-position of the isoquinolin-1(2H)-one ring is a common site for modification. The lactam nitrogen can be readily alkylated or arylated to introduce a wide variety of substituents, which can significantly impact the compound's biological activity and physical properties.
Regioselective methods have been developed to control alkylation at the nitrogen versus the oxygen atom of the lactam. While reactions with alkyl halides often favor N-alkylation, the Mitsunobu reaction using (hetero)benzylic alcohols provides a complementary approach that can favor O-alkylation, leading to the synthesis of 1-alkoxyisoquinolines. researchgate.net This control over regioselectivity is crucial for creating well-defined derivatives for SAR studies.
Heterocyclic Ring Fusions and Annulations with the Isoquinolinone Core
Fusing additional heterocyclic rings to the isoquinolinone scaffold is a powerful strategy for creating structurally complex and novel chemical entities. These annulation reactions expand the diversity of the molecular architecture, often leading to compounds with unique three-dimensional shapes and new biological activities.
Various catalytic systems have been developed to facilitate these transformations:
[4+2] Annulation : Rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters is an efficient method for synthesizing imidazo[2,1-a]isoquinolines. rsc.org
C-H/N-H Annulation : Ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes provides access to the pyrazolo[5,1-a]isoquinoline scaffold.
Intramolecular Cyclization : The Vilsmeier-Haack reaction on acetylquinolinones can lead to subsequent in situ cyclization, forming pyrano[3,2-c]quinoline systems. researchgate.net
These methods, among others, provide a versatile toolkit for constructing a wide range of fused polycyclic isoquinolinone derivatives. mdpi.com
Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Analogues
The 3,4-dihydroisoquinolin-1(2H)-one core, a saturated version of the isoquinolinone ring, is another important scaffold found in numerous biologically active compounds. A variety of synthetic methods have been established to produce these analogues.
One notable method is the Castagnoli–Cushman reaction , a three-component reaction that provides a diastereoselective route to highly functionalized 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov Other powerful strategies include the combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization , which allows for the asymmetric synthesis of C-1 substituted tetrahydroisoquinoline carboxylic acids, key precursors to dihydroisoquinolinone analogues. mdpi.com These multi-component and tandem reaction strategies are highly efficient for building molecular complexity from simple starting materials.
Chemical Libraries and Diversity-Oriented Synthesis Efforts for Isoquinolinone Derivatives
To efficiently explore the vast chemical space surrounding the isoquinolinone scaffold, researchers employ Diversity-Oriented Synthesis (DOS). DOS is a strategy that aims to generate collections of structurally diverse small molecules, in contrast to traditional target-oriented synthesis which focuses on a single product. cam.ac.ukcam.ac.uknih.gov The goal of DOS is to create libraries of compounds with varied molecular scaffolds, stereochemistry, and appendages to maximize the chances of discovering novel biological activities. rsc.org
For the isoquinolinone scaffold, DOS efforts involve:
Multi-component Reactions : Using reactions like the Ugi or Petasis reactions to rapidly assemble complex molecules from simple building blocks.
Scaffold Diversification : Employing various annulation and cyclization strategies to generate a wide range of fused and related heterocyclic systems from a common intermediate. rsc.org
Stereochemical Diversity : Utilizing chiral catalysts or auxiliaries to produce libraries of stereochemically distinct isomers.
These approaches enable the creation of large and diverse libraries of isoquinolinone derivatives, which serve as valuable resources for screening campaigns aimed at identifying new lead compounds for drug discovery.
Advanced Analytical Techniques in the Research of 6 Ethoxyisoquinolin 1 2h One
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the complex structures of molecules, reaction intermediates, and adducts. For 6-Ethoxyisoquinolin-1(2H)-one, advanced spectroscopic methods provide critical data on its conformation, electronic structure, and behavior during chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis. While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like isoquinoline (B145761) derivatives. nih.govwikipedia.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the this compound molecule. wikipedia.org
ROESY for Conformation: The three-dimensional arrangement, or conformation, of the molecule can be investigated using Nuclear Overhauser Effect (NOE) based experiments like ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space, even if they are not directly connected through bonds, providing insights into the molecule's preferred spatial orientation. nih.govmdpi.com
Solid-State NMR (ssNMR) for Polymorphism: The existence of different crystalline forms, or polymorphs, is a critical aspect of pharmaceutical research, as it can affect a compound's physical properties. nih.gov Solid-state NMR is a powerful, non-destructive technique for characterizing polymorphs, as different crystal packing arrangements lead to distinct chemical shifts and relaxation times in the ssNMR spectrum. nih.govdur.ac.uk DNP-enhanced ssNMR can even detect minor polymorphic impurities that may be present in a sample. nih.gov
Interactive Table: Expected 2D-NMR Correlations for this compound
| ¹H Signal (ppm, hypothetical) | Correlated ¹H (COSY) | Correlated ¹³C (HSQC) | Correlated ¹³C (HMBC) |
| H5 (aromatic) | H7 | C5 | C4, C6, C8a |
| H7 (aromatic) | H5, H8 | C7 | C5, C6, C8a |
| H8 (aromatic) | H7 | C8 | C4a, C6 |
| H3 (vinyl) | H4 | C3 | C1, C4, C4a |
| H4 (vinyl) | H3 | C4 | C1, C3, C5 |
| -OCH₂- (ethoxy) | -CH₃ | -OCH₂- | C6, -CH₃ |
| -CH₃ (ethoxy) | -OCH₂- | -CH₃ | -OCH₂- |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z). purdue.edu In the context of this compound, it is particularly valuable for mechanistic studies and analyzing complex reaction mixtures.
Electrospray ionization (ESI) is a soft ionization technique that allows molecules to be transferred from solution to the gas phase with minimal fragmentation, making it ideal for identifying reaction intermediates. purdue.edu Tandem mass spectrometry (MS/MS) involves isolating a specific ion and fragmenting it to obtain structural information, which can help elucidate reaction pathways and characterize unknown byproducts. nih.gov For instance, by monitoring a synthesis reaction over time with ESI-MS, researchers can detect transient intermediates, providing direct evidence for a proposed reaction mechanism. purdue.edupurdue.edu High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Hypothetical) | Ion Description | Potential Fragment Lost |
| 189.08 | [M+H]⁺ (Protonated Molecule) | - |
| 161.05 | Loss of ethylene (B1197577) | C₂H₄ |
| 146.06 | Loss of ethoxy radical | •OC₂H₅ |
| 133.04 | Loss of ethylene and CO | C₂H₄, CO |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. clairet.co.uk These techniques are increasingly used for real-time, in-situ monitoring of chemical reactions, offering significant advantages over traditional offline analysis. americanpharmaceuticalreview.com By immersing a probe directly into the reaction vessel, chemists can track the progress of the synthesis of this compound without disturbing the system. americanpharmaceuticalreview.comspectroscopyonline.com
For example, during the formation of the isoquinolinone ring, the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands can be monitored. A key signal would be the emergence of the strong carbonyl (C=O) stretching vibration of the lactam ring, typically seen in the IR spectrum. clairet.co.uk Raman spectroscopy, which is highly sensitive to symmetric vibrations and less sensitive to aqueous media, can be a complementary technique, particularly for monitoring changes in the aromatic backbone or other specific bonds. uib.nooxinst.com
Interactive Table: Key Vibrational Frequencies for Monitoring Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Monitoring |
| Lactam C=O | Stretch | 1650-1680 | Appearance indicates product formation |
| Aromatic C=C | Stretch | 1500-1600 | Changes indicate ring formation/substitution |
| C-O-C (Ether) | Asymmetric Stretch | 1200-1275 | Confirms presence of ethoxy group |
| Reactant Group (e.g., C≡N) | Stretch | 2210-2260 | Disappearance indicates reactant consumption |
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. nih.gov This technique is useful for investigating the electronic structure of this compound and studying potential tautomerism.
Isoquinolin-1(2H)-ones can theoretically exist in equilibrium with their tautomeric form, 1-hydroxyisoquinoline (a lactim). This lactam-lactim tautomerism can be influenced by factors such as solvent polarity. nih.gov Since the two tautomers have different conjugated systems, they are expected to have distinct UV-Vis absorption spectra. nih.gov By recording spectra in various solvents, researchers can observe shifts in the absorption maxima (λ_max), providing evidence for the existence of different tautomeric forms and allowing for an estimation of the equilibrium position. nih.govnih.gov Time-dependent density functional theory (TD-DFT) calculations are often used alongside experimental data to assign the observed electronic transitions. nih.gov
Interactive Table: Hypothetical UV-Vis Data for Tautomerism Study
| Tautomer Form | Conjugated System | Expected λ_max (nm) | Influence of Polar Solvents |
| Lactam (amide) | Cross-conjugated | ~320-340 | Minor shifts |
| Lactim (enol) | Extended aromatic | ~350-370 | Stabilization may shift equilibrium |
Chromatographic Methods for Purification and Analysis of Reaction Products
Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography is the premier technique for assessing the purity and quantifying the amount of this compound in research samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds in research and pharmaceutical settings. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to determine the purity of synthesized batches and to quantify the compound in various matrices.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the sample components between the two phases. nih.gov A UV detector is commonly employed, set to a wavelength where this compound exhibits strong absorbance. The area under the peak corresponding to the compound is proportional to its concentration, allowing for precise quantification against a standard curve. This method is critical for ensuring the quality and reproducibility of research findings. nih.govnih.gov
Interactive Table: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to control elution strength |
| Gradient | 10% B to 90% B over 20 min | Allows for separation of compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times |
| Detection | UV at ~254 nm or λ_max | Monitors the elution of the compound |
| Injection Volume | 10 µL | Standardized amount of sample for analysis |
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds that may be present as byproducts or impurities from the synthesis of this compound. During its synthesis, various volatile organic compounds, such as residual solvents (e.g., ethanol (B145695), toluene, or tetrahydrofuran) or byproducts from side reactions, can be present in the final product. GC analysis is crucial for quantifying these impurities to ensure the purity of the compound.
The methodology involves injecting a vaporized sample into a carrier gas stream, which moves it through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. nih.gov The use of GC-MS is particularly advantageous as it provides mass spectra for the eluted components, aiding in their structural identification. saspublishers.com
For instance, in a hypothetical synthesis of this compound, GC could be employed to detect the presence of unreacted starting materials or volatile byproducts generated through decomposition at high temperatures. The reliability of such methods can be demonstrated through round-robin studies to ensure accuracy down to trace levels, often around 0.1% by weight. nih.gov
Table 1: Illustrative GC Parameters and Potential Volatile Byproducts in this compound Synthesis
| Parameter | Value |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Potential Analyte | Expected Retention Time (min) |
| Ethanol | ~3.5 |
| Toluene | ~8.2 |
| Ethoxybenzene | ~11.5 |
| Unreacted Precursors | Analyte Dependent |
Note: This data is illustrative and actual retention times would depend on the specific precursors and conditions used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details, which is invaluable for confirming the identity and stereochemistry of this compound. The process involves irradiating a single crystal of the compound with an X-ray beam. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.govyoutube.com From this map, the atomic structure of the molecule is derived. youtube.com
While specific crystallographic data for this compound is not publicly available, analysis of closely related isoquinoline and pyridine derivatives provides insight into the expected structural features. eurjchem.comresearchgate.netsemanticscholar.org For example, the crystal structure of 6-ethoxypyridin-1-ium-2-olate, a similar heterocyclic compound, was determined to be in a monoclinic crystal system. nih.gov In many isoquinoline derivatives, molecules are linked in the crystal lattice by various intermolecular interactions, such as hydrogen bonds and π–π stacking, which form a three-dimensional network. eurjchem.comsemanticscholar.orgnih.gov This detailed structural information is crucial for understanding the compound's physical properties and its interactions in a biological context. mdpi.com
Table 2: Representative Crystallographic Data for a Heterocyclic Compound Analogous to this compound (Based on 6-ethoxypyridin-1-ium-2-olate)
| Parameter | Value | Reference |
| Chemical Formula | C₇H₉NO₂ | nih.gov |
| Molecular Weight | 139.15 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Unit Cell Dimensions | a = 8.3037 (11) Åb = 7.0999 (6) Åc = 12.0767 (15) Åβ = 93.402 (13)° | nih.gov |
| Volume (V) | 710.74 (14) ų | nih.gov |
| Molecules per unit cell (Z) | 4 | nih.gov |
| Calculated Density | 1.300 g/cm³ | nih.gov |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |
| Temperature | 293 K | nih.gov |
Source: Data derived from the crystallographic study of 6-ethoxypyridin-1-ium-2-olate. nih.gov
Advanced hyphenated techniques (e.g., LC-MS/MS for reaction mechanism elucidation)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. saspublishers.comspringernature.comnih.gov For studying the formation of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for elucidating complex reaction mechanisms. iosrjournals.org This technique combines the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and structural information provided by tandem mass spectrometry. iosrjournals.org
LC-MS/MS can be used to monitor a chemical reaction in real-time or near real-time by analyzing aliquots from the reaction mixture. The LC separates the starting materials, intermediates, byproducts, and the final product. The effluent from the LC column is then introduced into the mass spectrometer. In MS/MS, a specific ion (a "parent" or "precursor" ion) corresponding to a compound of interest is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to identify known compounds or to deduce the structure of unknown intermediates.
By identifying transient species and byproducts formed during the synthesis of this compound, researchers can piece together the step-by-step reaction pathway. This information is critical for optimizing reaction conditions to maximize yield and minimize the formation of impurities. The use of LC-MS/MS is rapidly increasing in pharmaceutical analysis for its ability to provide detailed structural information on compounds within complex matrices. iosrjournals.orgnih.gov
Table 3: Application of LC-MS/MS in the Mechanistic Study of this compound Synthesis
| Analytical Step | LC-MS/MS Function | Information Obtained |
| 1. Separation | HPLC separates components of the reaction mixture based on polarity. | Retention times for starting materials, product, and all intermediates/byproducts. |
| 2. Ionization & MS1 Scan | Components are ionized (e.g., via ESI) and a full scan MS spectrum is acquired. | Molecular weights (as mass-to-charge ratios, m/z) of all separated components. |
| 3. Precursor Ion Selection | The mass spectrometer isolates the m/z of a suspected intermediate (Parent Ion). | Confirms the presence and mass of a specific intermediate. |
| 4. Fragmentation (MS2) | The selected parent ion is fragmented via collision-induced dissociation (CID). | A unique fragmentation pattern (Product Ions). |
| 5. Structure Elucidation | The fragmentation pattern is analyzed. | Structural information about the intermediate, helping to confirm its identity and place it within the reaction pathway. |
Research Gaps and Future Directions in the Study of 6 Ethoxyisoquinolin 1 2h One
Unexplored Synthetic Pathways and Sustainable Synthesis Initiatives
The traditional synthesis of isoquinolinone derivatives often involves methods that rely on harsh conditions, expensive transition-metal catalysts, and toxic solvents, which pose environmental and economic challenges. rsc.org While significant progress has been made in developing greener alternatives for the broader isoquinoline (B145761) class, the application of these sustainable practices specifically to the synthesis of 6-Ethoxyisoquinolin-1(2H)-one remains a significant research gap.
Future research should focus on developing and optimizing sustainable synthetic routes tailored to this compound. Key initiatives could include:
Biomass-Derived Solvents: Exploring the use of environmentally benign, biomass-derived solvents like ethanol (B145695) in synthetic protocols. Recent studies have shown success in using ethanol for rhodium(III)-catalyzed C-H activation and annulation to form 3,4-unsubstituted isoquinolones, a method that could potentially be adapted. chemistryviews.org
Energy-Efficient Methodologies: Investigating the application of energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis. rsc.org These methods have been shown to accelerate reaction times and improve yields for other isoquinolinones, often under milder conditions. rsc.org
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes exploring multi-component reactions that can construct the core scaffold in a single, efficient step. rsc.org
Recyclable Catalytic Systems: Developing protocols that utilize recyclable catalysts, such as homogeneous ruthenium catalysts in polyethylene (B3416737) glycol (PEG), to minimize waste and reduce costs. rsc.org
A comparative analysis of traditional versus potential green synthetic routes for this compound is an area ripe for investigation.
| Synthesis Aspect | Traditional Methods | Potential Sustainable Initiatives |
| Solvents | Often toxic and non-renewable (e.g., DMF, Toluene) | Biomass-derived solvents (e.g., Ethanol) chemistryviews.org |
| Catalysts | Precious metals, often non-recyclable | Recyclable catalytic systems rsc.org |
| Energy Input | High temperatures, prolonged heating | Microwave irradiation, ultrasonic energy rsc.org |
| Waste Generation | Stoichiometric byproducts, catalyst waste | Atom-economical reactions, oxidant-free methods chemistryviews.org |
Advanced Mechanistic Insights into Complex Reactions
A detailed mechanistic understanding of the reactions involving this compound is crucial for controlling reaction outcomes and designing novel transformations. While general mechanisms for isoquinoline synthesis are known, specific and advanced insights for the 6-ethoxy substituted variant are lacking.
A notable area for investigation is the thermal decomposition and tautomerism of the molecule. A theoretical study on ethoxyisoquinolines predicted that the unimolecular decomposition proceeds via the elimination of ethylene (B1197577) to produce the corresponding keto (isoquinolone) and enol (hydroxyisoquinoline) tautomers. researchgate.net For 1-ethoxyisoquinoline, the formation of the keto tautomer, isoquinolone, was found to be both thermodynamically and kinetically favored over the enol form. researchgate.net This provides a foundational insight but opens avenues for further questions.
Future research directions should include:
Computational and Experimental Validation: Combining high-level quantum chemical calculations with experimental kinetic studies to validate predicted reaction pathways and transition states for reactions beyond simple decomposition.
Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, time-resolved IR) to detect and characterize transient intermediates in complex reactions, providing direct evidence for proposed mechanisms.
Isotope Labeling Studies: Employing isotopic labeling to trace the fate of atoms throughout a reaction, which can definitively elucidate bond-forming and bond-breaking sequences.
Rational Design of Highly Selective Chemical Probes Based on this compound Scaffold
Small-molecule probes are indispensable tools in chemical biology and materials science. The isoquinolinone scaffold, with its inherent photophysical properties, is a promising platform for developing such tools. However, the rational design of probes based specifically on the this compound framework is an unexplored domain. The goal would be to create highly selective probes for detecting specific analytes or imaging particular environments, without any implication for therapeutic use.
A modular design strategy, similar to that used for quinoline-based fluorescent probes, could be adopted. nih.gov This involves systematically modifying different domains of the this compound molecule:
Tuning Domain: The ethoxy group at the 6-position or other positions on the aromatic ring could be modified to fine-tune the molecule's photophysical properties (e.g., absorption/emission wavelengths, quantum yield).
Selectivity Domain: A recognition moiety could be installed on the scaffold, designed to interact selectively with a specific target (e.g., a metal ion, a reactive oxygen species, or a particular protein surface for imaging purposes).
Modulation Domain: The N-H group of the lactam ring offers a site for substitution that could modulate the probe's solubility, cell permeability (for cellular imaging), or electronic characteristics.
This approach allows for the combinatorial development of a library of probes from a single, simple scaffold, streamlining the discovery of new chemical tools. nih.gov
Theoretical Prediction of Novel Reactivities and Properties
Computational chemistry offers a powerful, predictive lens through which to explore the potential of this compound before engaging in extensive lab work. Beyond the decomposition pathways already studied, theoretical calculations can predict a wide range of properties and novel reactivities. researchgate.net
Future theoretical investigations could focus on:
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's susceptibility to electrophilic or nucleophilic attack and its potential role in pericyclic reactions.
Solvent Effects: Modeling how different solvent environments impact the tautomeric equilibrium, reaction kinetics, and spectroscopic properties of the molecule.
In Silico Derivatization: Computationally exploring how various substitutions on the isoquinolinone core affect its electronic structure, reactivity, and photophysical properties, thereby guiding the rational design of new derivatives with desired characteristics.
Excited State Calculations: Predicting the behavior of the molecule upon photoexcitation, which is fundamental to understanding its fluorescence and designing it for applications in materials science or as a chemical probe.
Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting reaction outcomes to accelerating the discovery of new molecules. cam.ac.uk This data-driven approach remains largely untapped for the specific study of this compound and its derivatives.
Future research could integrate AI and ML in several key areas:
Predictive Synthesis: Developing ML models trained on large datasets of known chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives of this compound. cam.ac.uk This can significantly reduce the amount of trial-and-error experimentation. technologynetworks.com
Property Prediction: Using quantitative structure-property relationship (QSPR) models, powered by machine learning, to predict the physicochemical and photophysical properties of novel, yet-to-be-synthesized isoquinolinone derivatives. nih.gov
De Novo Design: Employing generative AI models to propose novel isoquinolinone structures with specific, desired properties for use as chemical probes or functional materials. These models can learn the underlying patterns of "chemical intuition" from existing data to design more effective molecules. sciencelink.net
Big Data Analysis: Creating and analyzing large "reactome" datasets of isoquinolinone chemistry to uncover hidden correlations between reactants, reagents, and reaction outcomes, leading to a deeper and more predictive understanding of their chemical behavior. cam.ac.uk
The integration of these computational tools promises to accelerate the pace of research and unlock new possibilities for the this compound scaffold.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
